N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C17H17N7O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[4-(1,2,4-triazol-1-ylmethyl)anilino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N7O2/c25-16(5-6-21-17(26)15-9-18-7-8-20-15)23-14-3-1-13(2-4-14)10-24-12-19-11-22-24/h1-4,7-9,11-12H,5-6,10H2,(H,21,26)(H,23,25) |
InChI Key |
OLORJIMVRBFNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Benzotriazole-Mediated Cyclization
Source describes a pathway using 2-chloropyrazine and hydrazine hydrate to form pyrazine-hydrazine intermediates, which undergo cyclization with trifluoroacetic anhydride to generate triazole rings. While this method is effective for triazolopyrazines, adapting it for the target compound requires introducing the aniline-propyl spacer post-cyclization.
Solid-Phase Synthesis
Source outlines a solid-phase strategy for piperazine-triazole hybrids, utilizing Fmoc-protected resins and sequential alkylation/cyclization. This approach could be modified to assemble the target molecule on a polymeric support, enabling high-throughput purification.
Challenges and Optimization
-
Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regioselectivity, but competing side reactions may occur with unprotected amines. Source recommends using Boc-protected intermediates during triazole synthesis.
-
Amide Bond Stability : Ester linkages (e.g., in pyrazine-triazole conjugates 5a–g ) exhibit lower in vivo stability compared to amides. The target compound’s amide bond enhances metabolic resistance.
-
Yield Improvement : Microwave irradiation reduces reaction times and improves yields by 14–18% compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, thereby inhibiting their function. Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Tabulated Comparison
| Compound Name / ID | Core Structure | Key Substituents | Biological Target | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazine carboxamide | 1,2,4-Triazole-phenylamino propyl | Hypothetical (kinase/P2X) | High metabolic stability |
| N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide (Ev7) | Pyrazine carboxamide | Chromen-4-one-phenylamino propyl | Unknown | Enhanced π-π stacking |
| KN-62 (Ev1,6,17) | Isoquinoline sulfonate | Phenylpiperazine | P2X7 receptor | IC₅₀ = 15 nM |
| CAS 74855-91-7 (Ev15) | Triazolylmethyl-dioxolane | Piperazine, dichlorophenyl | Antifungal | API impurity |
| Compound 79 (Ev13) | Triazolopyrazinone | Thiazolidine carboxamide | Unknown | Conformationally rigid |
Biological Activity
N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazine ring and a triazole moiety. Its IUPAC name reflects its intricate composition, which is critical for understanding its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
1. Enzyme Inhibition:
The compound may inhibit enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
2. Receptor Interaction:
this compound may modulate receptor activity, influencing signal transduction pathways associated with cell growth and apoptosis.
3. Antimicrobial Activity:
Research suggests that compounds with triazole rings often exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of triazole-containing compounds. For instance, compounds similar to this compound have shown significant activity against bacteria and fungi.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research indicates that it may reduce pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease modulation.
Case Study: Inhibition of TNF-alpha Production
In a controlled study involving macrophages treated with the compound, TNF-alpha levels were significantly reduced compared to untreated controls. This finding supports the hypothesis that the compound may be beneficial in treating inflammatory conditions.
Q & A
Q. What are the recommended synthetic strategies for N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Stepwise functionalization : Coupling pyrazine-2-carboxamide with a triazole-containing intermediate via amide bond formation. Reaction conditions (e.g., anhydrous DMF, 60°C for 18 hours) are critical to minimize side reactions and optimize yield .
- Click chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety, ensuring regioselectivity and high purity .
- Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) for final product isolation .
Q. How can the structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the triazole methyl group typically resonates at δ 4.5–5.0 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
- Infrared Spectroscopy (IR) : Detect characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for the amide group) .
Q. What are the primary physicochemical properties critical for biological activity?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Systematically modify the triazole ring (e.g., methyl vs. phenyl substituents) and pyrazine core (e.g., halogenation at position 5) to assess effects on target binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with in vitro enzymatic assays .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
- Dose-response standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. How can metabolic stability be improved without compromising potency?
Q. What methodologies are recommended for in vivo pharmacokinetic profiling?
- Rodent studies : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Key parameters:
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
Q. What computational tools predict off-target effects or toxicity risks?
Q. How to design a robust formulation for in vivo studies given low solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
